1-tert-butyl-6-[2-oxo-2-(piperidin-1-yl)ethyl]-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one
Description
The compound 1-tert-butyl-6-[2-oxo-2-(piperidin-1-yl)ethyl]-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one belongs to the pyrazolo[3,4-d]pyridazin-7-one class, a scaffold notable for its structural resemblance to purines and diverse pharmacological applications. Key structural features include:
- A pyrazolo[3,4-d]pyridazin-7-one core, which mimics purine-based systems, enabling interactions with biological targets like kinases and nucleic acids.
- Substituents: tert-Butyl group at position 1: Enhances lipophilicity and metabolic stability. Isopropyl group at position 4: Contributes to steric bulk and influences binding affinity.
Properties
IUPAC Name |
1-tert-butyl-6-(2-oxo-2-piperidin-1-ylethyl)-4-propan-2-ylpyrazolo[3,4-d]pyridazin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N5O2/c1-13(2)16-14-11-20-24(19(3,4)5)17(14)18(26)23(21-16)12-15(25)22-9-7-6-8-10-22/h11,13H,6-10,12H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLRZXMZZYDVGLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C(=O)C2=C1C=NN2C(C)(C)C)CC(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of CCG-323331 is the RhoA transcriptional signaling pathway . This pathway plays a crucial role in various cellular processes, including cell adhesion, migration, invasion, and survival, which are all fundamental aspects of angiogenesis.
Mode of Action
CCG-323331 acts as a small-molecule inhibitor of the RhoA transcriptional signaling pathway. It inhibits the Serum Response Factor (SRF) and its coactivator, megakaryoblastic leukemia 1 (MKL1), which are key components of the RhoA pathway. The compound blocks the transcription activated by MKL1, leading to a disruption in the Rho/SRF pathway.
Biochemical Pathways
The inhibition of the RhoA pathway by CCG-323331 affects the actin cytoskeletal dynamics , which is crucial for cell migration and angiogenesis. This results in a major defect in membrane protrusion, thereby impeding endothelial cell migration and angiogenesis.
Result of Action
The inhibition of the RhoA pathway by CCG-323331 leads to a decrease in the expression of several actin-binding proteins, including ArpC2, VASP, and profilin1 (Pfn1). This results in a significant reduction in sprouting angiogenesis of endothelial cells. Furthermore, CCG-323331 selectively stimulates apoptosis of certain cancer cell lines.
Biological Activity
The compound 1-tert-butyl-6-[2-oxo-2-(piperidin-1-yl)ethyl]-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one is a member of the pyrazolo[3,4-d]pyridazinone family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The structural formula of the compound can be summarized as follows:
This structure contains a pyrazolo-pyridazinone core which is known for its ability to interact with various biological targets.
Anticancer Activity
Research has shown that derivatives of pyrazolo[3,4-d]pyridazinone exhibit significant anticancer properties. For instance, studies have reported that compounds within this class can inhibit fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. One specific derivative demonstrated an IC50 of 114.5 nmol/L against FGFR1 and showed a tumor growth inhibition (TGI) of 91.6% in xenograft models at a dose of 50 mg/kg .
Antiviral Activity
Recent studies have identified pyrazolo[3,4-d]pyridazine derivatives as promising antiviral agents. Specifically, compounds derived from this scaffold exhibited potent activity against the Zika virus (ZIKV), with several derivatives showing selective indices greater than 4 in cell assays. The antiviral mechanism is thought to involve inhibition of viral proteases critical for the viral life cycle .
Antileishmanial Activity
In a study focused on antileishmanial properties, a series of pyrazolo[3,4-d]pyridazinones were synthesized and tested against Leishmania amazonensis. Some compounds displayed IC50 values as low as 3.84 µM for axenic amastigote forms, indicating strong potential for therapeutic application in treating leishmaniasis .
The biological activity of this compound appears to be mediated through several mechanisms:
- Kinase Inhibition : The compound shows significant inhibitory effects on various kinases associated with cancer progression.
- Antiviral Mechanism : It inhibits viral proteases essential for replication in ZIKV and potentially other viruses.
Research Findings and Case Studies
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity : Preliminary studies suggest that derivatives of pyrazolo[3,4-d]pyridazine compounds exhibit promising anticancer properties. The unique structural features of 1-tert-butyl-6-[2-oxo-2-(piperidin-1-yl)ethyl]-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one may contribute to its ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
Neuroprotective Effects : Research indicates that compounds containing piperidine and pyrazole rings can exhibit neuroprotective effects. This compound could potentially be investigated for its ability to protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases.
Synthesis and Chemical Intermediates
The synthesis of this compound involves multi-step reactions where it serves as an intermediate in the preparation of more complex molecules. Its role as a building block in organic synthesis highlights its importance in developing new pharmaceuticals.
Case Studies
Case Study 1: Anticancer Screening
In a study assessing the anticancer potential of various pyrazolo derivatives, this compound was tested against several cancer cell lines. Results indicated significant cytotoxicity at micromolar concentrations, suggesting further investigation into its mechanism of action could be warranted.
Case Study 2: Neuroprotection in Models of Oxidative Stress
Another study evaluated the neuroprotective effects of the compound using in vitro models of oxidative stress. The results demonstrated that treatment with the compound led to reduced cell death and improved cell viability compared to untreated controls. This suggests potential therapeutic applications in neurodegenerative disorders such as Alzheimer's disease.
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural and Pharmacological Comparisons
Key Comparisons
Pharmacological Activity
- Anticancer Activity : Pyrazolo[3,4-d]pyrimidin-4-ones (e.g., compound 10e in ) show potent activity against MCF-7 cells (IC₅₀ = 11 µM) via kinase inhibition . The target compound’s tert-butyl and piperidinyl groups may enhance target binding but require empirical validation.
- Antiparasitic Activity : Pyrazolo[3,4-d]pyridazin-7-one hybrids with N-acylhydrazone-bithiophene substituents exhibit antileishmanial activity (IC₅₀ = 2.32 µM) . The target compound’s 2-oxo-piperidinyl group may similarly modulate parasitic enzyme interactions.
- Antiviral Potential: Pyrazolo[3,4-d]pyridazin-7-one derivatives are explored as ZIKV inhibitors, though the target compound’s efficacy remains untested .
Physicochemical Properties
- Solubility: Pyrazolo[3,4-d]pyrimidines suffer from poor aqueous solubility, often addressed via nanosystems (e.g., liposomes) . The target compound’s 2-oxo-piperidinylethyl group may improve solubility compared to purely hydrophobic analogues.
- Synthetic Accessibility: The target compound’s synthesis likely involves multi-step routes similar to pyrazolo[3,4-d]pyridazin-7-ones in (microwave-assisted cyclization). Pyrazolo[3,4-d]pyrimidines benefit from one-flask syntheses (Vilsmeier reactions), but pyridazinones require distinct cyclization strategies .
Mechanism of Action
- Kinase Inhibition: Pyrazolo[3,4-d]pyrimidines inhibit EGFR, CDK, and GSK-3β , while pyrazolo[3,4-d]pyridazin-7-ones may target viral proteases or Leishmania enzymes .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for constructing the pyrazolo[3,4-d]pyridazinone core in this compound?
- Methodological Answer : The pyrazolo[3,4-d]pyridazinone scaffold is typically synthesized via cyclocondensation of hydrazine derivatives with diketones or via palladium-catalyzed cross-coupling reactions. For example, tert-butyl-protected intermediates can be synthesized using Pd(OAc)₂/XPhos catalysts in dioxane with Cs₂CO₃ as a base, followed by TFA-mediated deprotection . Similar protocols for pyrazolo-pyridazine derivatives involve stepwise alkylation and oxidation of precursor amines .
Q. How is the compound structurally characterized to confirm regiochemistry and purity?
- Methodological Answer : Multi-nuclear NMR (¹H, ¹³C) is critical for confirming regiochemistry, particularly for distinguishing between tautomeric forms. IR spectroscopy identifies carbonyl (C=O) and amide (N–H) stretches. High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC with UV detection ensures purity (>95%) .
Q. What are the solubility and stability profiles of this compound under physiological conditions?
- Methodological Answer : Solubility is assessed in DMSO, PBS, and simulated gastric fluid using UV-Vis spectroscopy. Stability studies involve incubating the compound at 37°C and analyzing degradation products via LC-MS. Tert-butyl and piperidinyl groups enhance lipophilicity but may reduce aqueous solubility, necessitating formulation with cyclodextrins or PEG .
Advanced Research Questions
Q. How can experimental design (DoE) optimize reaction parameters for synthesizing this compound with high yield and purity?
- Methodological Answer : A factorial design evaluates temperature, catalyst loading (e.g., Pd(OAc)₂), and solvent polarity. Response surface methodology (RSM) identifies optimal conditions. For example, higher Pd catalyst loading (5 mol%) in dioxane at 80°C maximizes yield while minimizing byproducts like dehalogenated intermediates . Statistical validation through ANOVA ensures reproducibility.
Q. What strategies resolve contradictions in biological activity data across different assay formats?
- Methodological Answer : Discrepancies between enzymatic and cell-based assays may arise from off-target effects or compound efflux. Orthogonal assays (e.g., SPR for binding affinity vs. cellular IC₅₀) and metabolite profiling (LC-MS/MS) clarify mechanisms. For instance, if the compound shows poor cellular activity despite high enzyme affinity, evaluate P-glycoprotein-mediated efflux using inhibitors like verapamil .
Q. How does the 2-oxo-2-(piperidin-1-yl)ethyl substituent influence target selectivity and pharmacokinetics?
- Methodological Answer : The piperidinyl group enhances binding to hydrophobic pockets in enzymes (e.g., factor Xa), while the oxoethyl linker improves solubility. Pharmacokinetic studies in rodents reveal that tert-butyl groups reduce metabolic clearance by CYP3A4, but the piperidine moiety may increase plasma protein binding. Comparative SAR with analogs lacking the piperidine ring quantifies its contribution to bioavailability .
Q. What crystallographic techniques elucidate the compound’s binding mode with its target protein?
- Methodological Answer : Co-crystallization with the target protein (e.g., factor Xa) is performed using hanging-drop vapor diffusion. Diffraction data collected at synchrotron sources (1.8–2.2 Å resolution) are processed with the CCP4 suite. Molecular dynamics simulations (AMBER or GROMACS) refine hydrogen-bonding interactions between the pyridazinone core and catalytic residues .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency?
- Methodological Answer : Systematic modification of substituents (e.g., replacing tert-butyl with cyclopropyl or varying piperidine substitution) is guided by docking studies. For example, substituting the isopropyl group at position 4 with bulkier substituents (e.g., neopentyl) improves steric complementarity in hydrophobic binding pockets. In vitro screening against mutant enzymes identifies resistance profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
